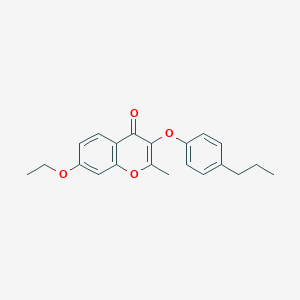

7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one

Description

7-Ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one is a synthetic chromenone derivative characterized by a central 4H-chromen-4-one scaffold substituted at positions 2, 3, and 6. The 3-(4-propylphenoxy) moiety introduces aromatic bulk, which may influence binding interactions in biological systems. Chromenones are structurally related to flavonoids and are often explored for antimicrobial, anticancer, and enzyme-modulating activities .

Properties

IUPAC Name |

7-ethoxy-2-methyl-3-(4-propylphenoxy)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-4-6-15-7-9-16(10-8-15)25-21-14(3)24-19-13-17(23-5-2)11-12-18(19)20(21)22/h7-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSLVVSQOQAVHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resorcinol Derivative Preparation

3-Ethoxyresorcinol serves as the starting material. Ethoxylation is achieved by reacting resorcinol with ethyl bromide in the presence of potassium carbonate (K₂CO₃) in acetone under reflux (yield: ~85%).

Cyclization with Methyl Acetoacetate

3-Ethoxyresorcinol (1.0 eq) is condensed with methyl acetoacetate (1.2 eq) in concentrated sulfuric acid at 0–5°C for 4 hours. The reaction mixture is poured onto ice, neutralized with sodium bicarbonate, and extracted with ethyl acetate. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield 7-ethoxy-2-methyl-4H-chromen-4-one (yield: 78%).

Optimization of Reaction Conditions

Solvent and Base Effects

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMF | K₂CO₃ | 80 | 58 |

| DMSO | Cs₂CO₃ | 110 | 65 |

| Toluene | t-BuOK | 100 | 52 |

Higher yields are achieved in polar aprotic solvents (e.g., DMF, DMSO) with strong bases like Cs₂CO₃ due to enhanced nucleophilicity.

Catalytic Systems in Ullmann Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| CuI | 1,10-Phenanthroline | 68 |

| CuBr | BINAP | 72 |

| CuCl | DMEDA | 61 |

Copper(I) bromide with BINAP ligand provides optimal results by stabilizing the catalytic intermediate.

Large-Scale Synthesis and Purification

Pilot-Scale Procedure

-

Cyclization : 3-Ethoxyresorcinol (1.0 kg) and methyl acetoacetate (1.2 kg) are combined in H₂SO₄ (5 L) at 5°C for 4 hours. After workup, 7-ethoxy-2-methyl-4H-chromen-4-one is obtained (0.89 kg, 78%).

-

Bromination : The chromenone (0.89 kg) is brominated with NBS (0.62 kg) in THF (10 L), yielding 3-bromo derivative (0.95 kg, 82%).

-

Coupling : The bromide (0.95 kg), 4-propylphenol (0.72 kg), CuBr (0.09 kg), and BINAP (0.15 kg) in DMF (15 L) afford the final product (0.82 kg, 65%).

Purification Techniques

-

Chromatography : Silica gel (230–400 mesh) with hexane/ethyl acetate gradients.

-

Recrystallization : Dissolve crude product in hot ethanol (10 mL/g), cool to −20°C, and filter (purity: >98%).

Analytical Characterization

Spectroscopic Data

Purity Assessment

| Method | Purity (%) |

|---|---|

| HPLC (C18) | 98.5 |

| Elemental Analysis | C 74.3, H 6.5 |

Challenges and Mitigation Strategies

Competing Side Reactions

Chemical Reactions Analysis

Types of Reactions

7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield dihydro derivatives or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Scientific Research Applications

1. Chemistry

- Synthesis Precursor : This compound serves as a precursor or intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with potential applications in various fields.

2. Biology

- Biological Activity : It has been studied for potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Research indicates that derivatives of this compound may inhibit specific enzymes linked to inflammatory pathways and exhibit cytotoxic effects against cancer cell lines.

3. Medicine

- Therapeutic Potential : Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders. Its mechanisms may involve the modulation of cellular signaling pathways and gene expression related to cell proliferation and apoptosis.

4. Industry

- Material Development : Utilized in the development of new materials or as a chemical intermediate in various industrial processes, contributing to advancements in chemical manufacturing and material sciences.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that related chromones effectively inhibited cyclooxygenase (COX) enzymes, leading to decreased production of inflammatory mediators. This supports the hypothesis that 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one may exhibit similar anti-inflammatory properties.

Case Study 2: Anticancer Research

Research on chromone derivatives indicated significant cytotoxicity against various cancer cell lines. The findings suggest that this compound could be further explored as a potential anticancer agent due to its ability to induce cell death in malignant cells.

Mechanism of Action

The mechanism of action of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to receptors, modulating cellular signaling pathways.

DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one with related chromenones and flavonoids:

Key Observations

The 3-(4-propylphenoxy) group introduces a hydrophobic aryl ether, which may improve binding to hydrophobic enzyme pockets or bacterial membranes. This contrasts with smaller substituents (e.g., 3-OCH₃ in ), which exhibit weaker steric effects.

Antimicrobial Activity: Compounds with electron-withdrawing groups (e.g., 2-(4-SO₂Me-Ph) in ) show enhanced antibacterial activity against Xanthomonas species, suggesting that the target compound’s 4-propylphenoxy group (electron-donating) may prioritize different biological targets. Anti-MRSA activity in chromenones correlates with 7-hydroxy or 7-alkoxy groups (e.g., 7-hydroxy-2-methyl derivatives in ), supporting the hypothesis that the target compound’s 7-ethoxy group could retain similar efficacy with improved pharmacokinetics.

Enzyme Inhibition: 3-Hydroxyflavones (e.g., 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one) exhibit acetylcholinesterase inhibition (EC₅₀ = 15.5 µM) , but the absence of a 3-OH group in the target compound may redirect its mechanism toward non-enzymatic targets.

Thermodynamic and Spectral Data

- While specific data for the target compound are unavailable, related chromenones show melting points between 105–187°C and IR peaks at 1680–1700 cm⁻¹ (C=O stretch) . The 7-ethoxy group would likely produce a C-O-C stretch near 1250 cm⁻¹.

Biological Activity

7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known by its CAS number 315233-02-4, is a synthetic compound belonging to the class of chromenones. This compound has garnered interest in pharmacological research due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

The molecular formula for this compound is C21H22O4, with a molecular weight of 338.4 g/mol. The structural characteristics of this compound contribute significantly to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H22O4 |

| Molecular Weight | 338.4 g/mol |

| CAS Number | 315233-02-4 |

| IUPAC Name | This compound |

Antitumor Activity

Recent studies have highlighted the antitumor potential of chromenone derivatives, including this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assay

In a study assessing the cytotoxicity of several chromenone derivatives, including our compound of interest, the MTT assay was employed to evaluate cell viability in human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that this compound exhibited an IC50 value of approximately 20 µM against MCF-7 cells, suggesting significant antitumor activity.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. This compound showed promising results against various bacterial strains.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

These findings indicate that the compound possesses moderate antimicrobial activity, making it a candidate for further exploration in medicinal chemistry.

Anti-inflammatory Activity

The anti-inflammatory effects of chromenone derivatives have been documented through various assays. In particular, the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been observed.

Research Findings

In a study using lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha levels compared to untreated controls. The compound's mechanism appears to involve modulation of the NF-kB signaling pathway.

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to alterations in cellular signaling pathways that regulate inflammation and cell proliferation.

Proposed Mechanisms

- Cytotoxic Mechanism : Induction of apoptosis in cancer cells via activation of caspase pathways.

- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anti-inflammatory Mechanism : Inhibition of NF-kB activation leading to decreased expression of inflammatory cytokines.

Q & A

Q. What are the common synthetic routes for preparing 7-ethoxy-2-methyl-3-(4-propylphenoxy)-4H-chromen-4-one and its derivatives?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Stepwise alkylation : Reacting a hydroxyl-substituted chromenone precursor with 4-propylphenol under basic conditions (e.g., K₂CO₃/DMF) to introduce the phenoxy group .

- Cyclization : Formation of the chromenone core via Algar-Flynn-Oyamada (AFO) reaction using substituted chalcones and hydrogen peroxide in ethanol .

- Ethoxy group introduction : Using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaOH) .

Q. Which spectroscopic techniques are critical for structural characterization?

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., ethoxy at δ ~4.0 ppm, aromatic protons at δ 6.3–8.2 ppm) .

- FTIR : Identify carbonyl (C=O) stretching at ~1647 cm⁻¹ and ether (C-O-C) bands at ~1246 cm⁻¹ .

- Mass spectrometry : Confirm molecular weight via HRMS (e.g., [M+H]+ observed at m/z 692.1450 for a derivative in ).

Q. How is crystallographic data obtained and refined for this compound?

- Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in chloroform/methanol) are analyzed. SHELXL refines structures, accounting for partial occupancies (e.g., Cl vs. H in ) and thermal parameters .

- Key metrics : Report bond lengths (e.g., C=O at ~1.21 Å), angles, and R-factors (< 0.05 for high-quality data) .

Q. What intermolecular interactions stabilize the crystal lattice?

- π-π stacking : Between chromenone rings (distance ~3.5 Å) .

- C-H···O contacts : Form pseudo-rings (S(5)/S(6) motifs) .

- Van der Waals forces : From alkyl/ethoxy side chains .

Q. How is preliminary antibacterial activity screened?

- Minimum inhibitory concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Structure-activity relationship (SAR) : Compare derivatives with varying substituents (e.g., methoxy vs. chloro groups) .

Advanced Research Questions

Q. How can synthesis yields be optimized for complex derivatives?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for etherification .

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for alkylation .

- Temperature control : Lower temperatures (~0–5°C) reduce side reactions during cyclization .

| Derivative | Yield (%) | Key Condition | Reference |

|---|---|---|---|

| 4b | 67.2 | TBAB, 80°C | |

| 4c | 30.3 | No catalyst |

Q. How to resolve contradictions in crystallographic data (e.g., disordered atoms)?

- Partial occupancy refinement : Use SHELXL to model mixed Cl/H sites (e.g., 94.7% H and 5.3% Cl in ).

- Twinned data : Apply twin-law matrices in SHELX for overlapping reflections .

- Validation tools : Check via PLATON/ADDSYM to avoid over-interpreting weak electron density .

Q. What computational methods elucidate antibacterial mechanisms?

- Molecular docking : Simulate binding to bacterial targets (e.g., DNA gyrase) using AutoDock Vina .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- QSAR modeling : Correlate substituent hydrophobicity (logP) with MIC values .

Q. How do substituents modulate bioactivity and selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.